molecular formula C14H16N6 B7627718 4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

カタログ番号 B7627718
分子量: 268.32 g/mol
InChIキー: LDXBJLGLRMJIGD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, also known as PD0325901, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) kinase (MEK). It has been extensively studied in the field of cancer research due to its potential therapeutic effects on various types of cancer.

作用機序

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine inhibits the MEK/ERK signaling pathway by binding to the allosteric site of MEK1/2, preventing the activation of ERK1/2. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been shown to have antitumor effects in preclinical models of various types of cancer. It has been shown to inhibit tumor growth, induce apoptosis, and reduce angiogenesis. In addition, 4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

実験室実験の利点と制限

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several advantages for lab experiments, including its high potency and selectivity for MEK1/2, its ability to inhibit the MEK/ERK signaling pathway, and its potential for combination therapy with other anticancer agents. However, 4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine also has some limitations, including its potential for off-target effects and the development of drug resistance in cancer cells.

将来の方向性

For 4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine research include the development of more potent and selective MEK inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapy with other anticancer agents. In addition, further studies are needed to elucidate the mechanisms of drug resistance and to develop strategies to overcome it. Finally, the potential use of 4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine in other diseases, such as inflammatory disorders and neurodegenerative diseases, should also be explored.

合成法

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be synthesized through a multistep process involving the reaction of 2-amino-4,6-dichloropyrimidine with benzylamine, followed by N-alkylation with ethyl iodide. The resulting intermediate is then reacted with 4-bromo-3-fluorobenzonitrile to form the final product. The synthesis method has been optimized to produce high yields of 4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine with high purity.

科学的研究の応用

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on various types of cancer, including melanoma, colorectal cancer, pancreatic cancer, and non-small cell lung cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the MEK/ERK signaling pathway, which is involved in cell survival, proliferation, and differentiation.

特性

IUPAC Name

4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6/c1-2-15-14-18-12(11-9-17-20-13(11)19-14)16-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H3,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXBJLGLRMJIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(C=NN2)C(=N1)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。